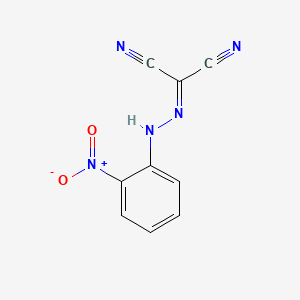

Carbonyl cyanide 2-nitrophenylhydrazone

説明

Carbonyl cyanide 2-nitrophenylhydrazone is a chemical compound known for its role in various biochemical and industrial applications. It is characterized by its molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol . This compound is part of the hydrazone family, which is known for its diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of carbonyl cyanide 2-nitrophenylhydrazone typically involves the reaction of 2-nitrophenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Carbonyl cyanide 2-nitrophenylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted hydrazones.

科学的研究の応用

Biochemical Studies

Carbonyl cyanide 2-nitrophenylhydrazone is primarily known for its role as a protonophore, which disrupts the proton gradient across mitochondrial membranes. This property is exploited in studies involving:

- Uncoupling of Oxidative Phosphorylation : It inhibits ATP synthesis by uncoupling the electron transport chain from ATP synthesis, making it valuable in research on mitochondrial function and bioenergetics .

- Antimicrobial Activity : Investigated for potential antimicrobial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA) .

Analytical Chemistry

The compound serves as a reagent in various analytical applications:

- Detection of Carbonyl Compounds : It is used for the spectroscopic determination of carbonyl compounds in biological samples such as blood and urine. This application is critical in clinical diagnostics and environmental monitoring .

- Metal Ion Detection : this compound can form stable complexes with metal ions, making it useful for detecting trace metals in food and environmental samples .

Material Science

In material science, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows it to impart specific properties to materials, enhancing their performance in various applications .

Case Study 1: Mitochondrial Function Research

A study investigated the effects of this compound on mitochondrial respiration. Researchers found that exposure to this compound led to significant changes in ATP production rates, demonstrating its efficacy as an uncoupler in experimental setups designed to study energy metabolism .

Case Study 2: Analytical Method Development

In another study focused on analytical chemistry, researchers employed this compound for the determination of aldehyde levels post-exposure to alcohol. The method showed high sensitivity and specificity, proving useful for evaluating exposure risks associated with carbonyl compounds .

作用機序

The primary mechanism of action of carbonyl cyanide 2-nitrophenylhydrazone involves its role as a protonophore. It disrupts the proton gradient across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This results in the inhibition of ATP synthesis and can lead to cell death . The compound targets mitochondrial proteins and affects the electron transport chain, ultimately disrupting cellular respiration .

類似化合物との比較

- Carbonyl cyanide m-chlorophenylhydrazone

- Carbonyl cyanide p-trifluoromethoxyphenylhydrazone

- 2,4-Dinitrophenol

Comparison: Carbonyl cyanide 2-nitrophenylhydrazone is unique due to its specific nitrophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a different reactivity profile and may exhibit lower toxicity in certain applications . Its ability to act as a protonophore and its potential antimicrobial properties make it a valuable compound in both research and industrial contexts .

生物活性

Carbonyl cyanide 2-nitrophenylhydrazone (CCN) is a chemical compound that has garnered interest due to its unique biological properties, particularly its role as a protonophore and its potential applications in various fields, including biochemistry and medicine. This article explores the biological activity of CCN, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

CCN is characterized by its ability to uncouple oxidative phosphorylation in mitochondria. This occurs through the disruption of the proton gradient across mitochondrial membranes, inhibiting ATP synthesis and potentially leading to cell death. The compound acts primarily as a protonophore, facilitating the transport of protons across lipid membranes, which results in a decrease in mitochondrial membrane potential and subsequent impairment of ATP production .

Key Mechanisms:

- Protonophore Activity : CCN disrupts the proton gradient essential for ATP synthesis.

- Mitochondrial Dysfunction : This uncoupling leads to increased reactive oxygen species (ROS) production and mitochondrial damage.

- Cell Death Induction : The inhibition of ATP synthesis can result in apoptosis or necrosis depending on the cellular context.

Biological Effects

Research has demonstrated that CCN exhibits a range of biological effects, particularly in relation to mitochondrial function. Its ability to induce oxidative stress has implications for various diseases, including cancer and neurodegenerative disorders.

Table 1: Biological Effects of this compound

| Effect | Description |

|---|---|

| Mitochondrial Uncoupling | Disruption of ATP synthesis leading to energy depletion |

| Increased ROS Production | Elevated levels of reactive oxygen species contributing to oxidative stress |

| Apoptosis | Induction of programmed cell death through mitochondrial pathways |

| Antimicrobial Activity | Potential effectiveness against pathogens like MRSA |

Case Studies

Several studies have investigated the biological activity of CCN:

- Mitochondrial Dysfunction in Cardiac Cells : A study demonstrated that CCN exposure led to impaired contractile function in cardiomyocytes, highlighting its role in inducing cardiac dysfunction through mitochondrial impairment .

- Antimicrobial Properties : Research has shown that CCN exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections.

- Oxidative Stress Induction : Another study indicated that CCN treatment resulted in significant oxidative damage in neuronal cells, implicating it in neurodegenerative processes .

Comparative Analysis with Similar Compounds

CCN is often compared with other uncouplers such as carbonyl cyanide m-chlorophenylhydrazone (CCM) and 2,4-dinitrophenol (DNP). While all these compounds share similar mechanisms as protonophores, their specific structural features lead to variations in potency and toxicity.

Table 2: Comparison of Uncoupling Agents

| Compound | Protonophore Activity | Toxicity Level | Applications |

|---|---|---|---|

| This compound | High | Moderate | Research, Antimicrobial |

| Carbonyl Cyanide m-Chlorophenylhydrazone | High | High | Research |

| 2,4-Dinitrophenol | Very High | Very High | Historical weight loss agent |

特性

IUPAC Name |

2-[(2-nitrophenyl)hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14(15)16/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWOBFAONPVDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204180 | |

| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55653-13-9 | |

| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。